4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Evolution and Significance of 1,2,4-Triazole-3-Thiol Derivatives
The 1,2,4-triazole nucleus, first synthesized in the late 19th century, emerged as a cornerstone of heterocyclic chemistry due to its aromatic stability, hydrogen-bonding capacity, and metabolic resistance. Early applications focused on agricultural fungicides, but the discovery of fluconazole in the 1980s revolutionized antifungal therapy, underscoring the scaffold’s versatility. The introduction of a thiol (-SH) group at the 3rd position further expanded its pharmacological profile, enhancing metal-binding capabilities and modulating electron distribution for improved receptor interactions.
Synthetic methodologies for 1,2,4-triazole-3-thiol derivatives evolved through the Pellizzari reaction (thermal cyclization of acylthiosemicarbazides) and Einhorn-Brunner approaches (condensation of hydrazines with orthoesters). Modern adaptations employ microwave-assisted techniques to reduce reaction times and improve yields, as demonstrated in hybrid compounds combining triazole-thiols with nalidixic acid skeletons for enhanced antibacterial activity.
Pharmacological Relevance of Fluorophenyl-Substituted 1,2,4-Triazoles
The 4-fluorophenyl substituent in 1,2,4-triazoles confers distinct advantages in drug design. Fluorine’s electronegativity enhances membrane permeability and metabolic stability by reducing cytochrome P450-mediated oxidation. Clinically, fluorophenyl-triazole hybrids like voriconazole exploit these properties to achieve broad-spectrum antifungal activity with reduced toxicity compared to earlier azoles.
Recent studies highlight fluorophenyl-triazole-3-thiol derivatives as kinase inhibitors and microtubule disruptors. For instance, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated EC~50~ values of 2–17 µM against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells, outperforming dacarbazine in spheroid models. The fluorophenyl group’s role in π-stacking interactions with ATP-binding pockets is critical for this activity.
Importance of Piperidine Moieties in Bioactive Heterocycles
Piperidine, a six-membered nitrogen heterocycle, contributes conformational flexibility and basicity to drug molecules, facilitating interactions with neuronal receptors and ion channels. In 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, the piperidinylmethyl side chain enhances solubility through protonation at physiological pH while enabling hydrophobic interactions with transmembrane domains.
Comparative studies of piperidine-containing triazoles reveal improved blood-brain barrier penetration relative to morpholine or pyrrolidine analogs. For example, erlotinib derivatives with piperidine substituents show enhanced efficacy in glioblastoma models, a property leveraged in the design of migrastatic agents targeting metastatic cancers.
Current Research Landscape for this compound
While direct studies on this specific compound remain limited, structural analogs provide critical insights. Hybrid molecules combining 1,2,4-triazole-3-thiols with fluorophenyl and piperidine groups exhibit dual mechanisms:
- Antiproliferative Effects : Disruption of tubulin polymerization via thiol-mediated redox cycling, inducing G2/M phase arrest.
- Antimetastatic Activity : Inhibition of invadopodia formation in MDA-MB-231 cells at IC~50~ values ≤10 µM, surpassing reference compounds like cabozantinib.
Table 1: Biological Activities of Structural Analogs
| Compound | Target Cell Line | EC~50~ (µM) | Mechanism |
|---|---|---|---|
| Triazole-isatin hydrazone | MDA-MB-231 | 5.2 ± 0.3 | Microtubule destabilization |
| Piperidine-triazole-thiol | Panc-1 | 8.7 ± 1.1 | ROS generation |
| Fluorophenyl-triazole | IGR39 (melanoma) | 3.4 ± 0.6 | Caspase-3 activation |
Ongoing research focuses on optimizing substituent patterns to enhance selectivity. Quantum mechanical calculations predict that the 4-fluorophenyl group’s para-substitution minimizes off-target binding, while the piperidinylmethyl chain’s length (∼5.2 Å) aligns with kinase active-site dimensions.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c15-11-4-6-12(7-5-11)19-13(16-17-14(19)20)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFDSQYCZBVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives . The reaction conditions often require heating and the use of catalysts to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.
Reduction: : The triazole ring can be reduced under certain conditions.
Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Using electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Disulfides.
Reduction: : Reduced triazole derivatives.
Substitution: : Brominated or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets due to its structural features.
Medicine: : Investigating its potential as a therapeutic agent, especially in the context of its biological activity.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The presence of the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can interact with biological molecules in specific ways. The exact mechanism would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 5
- Piperidinylethyl vs. Piperidinylmethyl: The compound 4-(4-fluorophenyl)-5-(1-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol (sc-348048) differs by an additional methylene group in the piperidine side chain.
- Pyridinyl Substituents: 4-(4-Fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (6A) replaces the piperidinylmethyl group with a pyridinyl ring. Pyridine-containing analogs exhibit anticancer activity against non-small cell lung cancer cells, suggesting that electronic properties of aromatic systems influence cytotoxicity .
Substituents at Position 4
- Halogenated Aryl Groups: Compounds like 5-(4-chlorophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () and 4-(4-bromophenyl) derivatives () demonstrate that halogen substituents enhance antimicrobial and insecticidal activities. The fluorophenyl group in the target compound may offer improved pharmacokinetics compared to bulkier halogens like bromine .
- Methoxy and Ethoxy Derivatives :
Derivatives such as 4-(4-methoxyphenyl) and 4-(4-ethoxyphenyl) () exhibit varied solubility due to polar alkoxy groups, contrasting with the fluorophenyl’s balance of lipophilicity and stability .
Schiff Base vs. Alkylamino Derivatives
- Schiff Base Ligands: Compounds like 4-((4-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol () form Schiff bases, which are prone to hydrolysis but enable metal coordination (e.g., Cu²⁺, Zn²⁺). These complexes show moderate anticancer activity against MCF-7 and Hep-G2 cell lines .
- Piperidine derivatives are also known to modulate CNS penetration, though this requires further validation .
Antiviral Potential
- Anti-MERS-CoV Activity: Halogenated triazoles like 4-(cyclopent-1-en-3-ylamino)-5-(4-iodophenylhydrazinyl)-4H-1,2,4-triazole-3-thiol inhibit MERS-CoV helicase (nsp13) with IC₅₀ values <10 µM. The fluorophenyl group in the target compound may offer similar inhibition but requires empirical testing .
Anticancer Activity
- Pyridinyl and Metal Complexes :
Pyridinyl-substituted triazoles (e.g., 6A) induce endoplasmic reticulum stress-mediated apoptosis in cancer cells. Schiff base metal complexes (e.g., Cu(II) derivatives) enhance cytotoxicity, suggesting that the target compound’s piperidinylmethyl group could be optimized for similar pathways .
Antimicrobial and Insecticidal Properties
- Piperazine and Piperidine Derivatives :
Compounds like 4-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol () show broad-spectrum activity. The target compound’s simpler piperidine moiety may reduce toxicity while retaining efficacy .
Data Tables
Table 1: Structural and Activity Comparison of Selected Triazoles
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 (PBS, pH 7.4) | 307.39 |
| 4-(4-Fluorophenyl)-5-(pyridin-2-yl) | 2.1 | 0.32 | 285.31 |
| 5-(4-Chlorophenyl)-Schiff Base Derivative | 3.5 | 0.08 | 421.89 |
Biological Activity
4-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 790263-57-9) is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₇FN₄S, with a molecular weight of 292.38 g/mol. The presence of the fluorophenyl and piperidine groups contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study evaluated several triazole derivatives for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ Value (µM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | Not specified |
| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (melanoma) | 6.2 |
| N′-(dimethylamino-benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Panc-1 (pancreatic carcinoma) | 27.3 |
The compound demonstrated selective cytotoxicity towards cancer cells, particularly melanoma cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration in metastatic cancer models.
Antimicrobial Activity
In addition to its anticancer effects, this triazole derivative has shown promising antibacterial activity. Research indicates that modifications in the triazole structure can significantly enhance its antibacterial properties. For instance:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Potent |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
The compound exhibited significant growth inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis but was less effective against Gram-negative strains . The presence of the thiol group is thought to contribute to its antimicrobial efficacy by interfering with bacterial metabolic pathways.
The biological activities of 1,2,4-triazoles are often attributed to their ability to interact with various enzymes and receptors within cells. The compound may exert its anticancer effects through:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells may lead to apoptosis.
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression at specific checkpoints.
Case Studies
Several case studies have been conducted on related triazole compounds that provide insights into potential therapeutic applications:
- Study on Melanoma Cells : A derivative similar to our compound was tested against human melanoma IGR39 cells and showed significant cytotoxicity with an IC₅₀ value indicating effective dose levels .
- Antimicrobial Screening : Another study evaluated a series of triazole derivatives against multiple bacterial strains, revealing that modifications at the phenyl ring significantly affected antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
